2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an imidazole ring, and a difluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring is formed by the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a thiol reagent to form the sulfanyl linkage.
Acetamide Formation: The final step involves the acylation of the coupled product with 2,5-difluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the difluorophenylacetamide moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, altered acetamide moieties.
Substitution: Halogenated or functionalized aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Pharmacology: It can be used in the study of receptor-ligand interactions and enzyme inhibition.
Materials Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials.
Biology: It can serve as a probe in biochemical assays to study cellular processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is likely to involve multiple pathways:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways, such as those involved in cell proliferation or apoptosis, by binding to receptors or inhibiting key enzymes.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
- **2-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole .
Uniqueness
2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide stands out due to its combination of a benzodioxole ring, an imidazole ring, and a difluorophenylacetamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O3S/c1-15-2-6-18(7-3-15)30-12-21(16-4-9-22-23(10-16)33-14-32-22)29-25(30)34-13-24(31)28-20-11-17(26)5-8-19(20)27/h2-12H,13-14H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCFLGQQMRIXKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.